molecular formula C13H22O10 B14594883 (E)-but-2-enedioic acid;hexanedioic acid;propane-1,2-diol CAS No. 60368-40-3

(E)-but-2-enedioic acid;hexanedioic acid;propane-1,2-diol

Katalognummer: B14594883
CAS-Nummer: 60368-40-3
Molekulargewicht: 338.31 g/mol
InChI-Schlüssel: PZERVBZCCZVTLY-JITBQSAISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol is a synthetic polymer formed through the condensation reaction of hexanedioic acid, (2E)-2-butenedioic acid, and 1,2-propanediol. This polymer is known for its unique properties, making it valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol typically involves a step-growth polymerization process. This process is a type of condensation polymerization where monomers with two or more reactive end groups react to form a polymer chain. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the polymerization process .

Industrial Production Methods

In industrial settings, the production of this polymer involves the use of large-scale reactors where the monomers are combined under controlled conditions. The reaction is typically carried out in the presence of a catalyst, such as a metal oxide, to enhance the reaction rate and yield. The resulting polymer is then purified and processed into various forms, depending on its intended application .

Analyse Chemischer Reaktionen

Types of Reactions

Hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of different functional groups into the polymer chain .

Wissenschaftliche Forschungsanwendungen

Hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism by which hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong intermolecular bonds, enhancing its mechanical properties and stability. The pathways involved in its action include hydrogen bonding, van der Waals forces, and covalent bonding with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol is unique due to the presence of (2E)-2-butenedioic acid, which imparts specific mechanical and chemical properties to the polymer. This makes it suitable for applications requiring high-performance materials with enhanced stability and functionality .

Eigenschaften

CAS-Nummer

60368-40-3

Molekularformel

C13H22O10

Molekulargewicht

338.31 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;hexanedioic acid;propane-1,2-diol

InChI

InChI=1S/C6H10O4.C4H4O4.C3H8O2/c7-5(8)3-1-2-4-6(9)10;5-3(6)1-2-4(7)8;1-3(5)2-4/h1-4H2,(H,7,8)(H,9,10);1-2H,(H,5,6)(H,7,8);3-5H,2H2,1H3/b;2-1+;

InChI-Schlüssel

PZERVBZCCZVTLY-JITBQSAISA-N

Isomerische SMILES

CC(CO)O.C(CCC(=O)O)CC(=O)O.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

CC(CO)O.C(CCC(=O)O)CC(=O)O.C(=CC(=O)O)C(=O)O

Verwandte CAS-Nummern

60368-40-3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.